
Gly5-Ahx-DM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly5-Ahx-DM1 is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent DM1 (Maytansinoid DM1), a microtubulin inhibitor, linked via a Gly5-Ahx linker. This compound is primarily used in targeted cancer therapies, where it is conjugated to antibodies that specifically target cancer cells, delivering the cytotoxic agent directly to the tumor site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly5-Ahx-DM1 involves the conjugation of DM1 to a Gly5-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated by reacting with a suitable activating agent to form an intermediate that can react with the linker.
Linker Attachment: The activated DM1 is then reacted with the Gly5-Ahx linker under controlled conditions to form the conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DM1 and Gly5-Ahx linker are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Gly5-Ahx-DM1 undergoes several types of chemical reactions, including:
Substitution Reactions: The conjugation of DM1 to the Gly5-Ahx linker involves nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker and release of DM1.
Common Reagents and Conditions
Activating Agents: Common activating agents for DM1 include carbodiimides and succinimidyl esters.
Reaction Conditions: The conjugation reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at controlled temperatures and pH.
Major Products
The major product of the conjugation reaction is this compound, with minor by-products including unreacted DM1 and linker.
Scientific Research Applications
Gly5-Ahx-DM1 has several scientific research applications, particularly in the field of targeted cancer therapy:
Antibody-Drug Conjugates (ADCs): this compound is used to create ADCs that target specific cancer cells, delivering the cytotoxic DM1 directly to the tumor site.
Cancer Research: Researchers use this compound to study the mechanisms of action and resistance in cancer cells, helping to develop more effective therapies.
Drug Development: The compound is used in the development and testing of new ADCs, providing a platform for creating targeted therapies for various types of cancer.
Mechanism of Action
Gly5-Ahx-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADCs containing this compound bind to specific antigens on the surface of cancer cells.
Internalization: The ADCs are internalized by the cancer cells through receptor-mediated endocytosis.
Release of DM1: Once inside the cell, the linker is cleaved, releasing DM1.
Microtubule Inhibition: DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Similar Compounds
Brentuximab Vedotin: This ADC uses a different cytotoxic agent, monomethyl auristatin E (MMAE), and is used to treat Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Uniqueness
Gly5-Ahx-DM1 is unique due to its specific linker, Gly5-Ahx, which provides stability and efficient release of DM1 within the target cells. This specificity enhances the efficacy and reduces the side effects compared to other ADCs.
Properties
Molecular Formula |
C48H70ClN9O15 |
|---|---|
Molecular Weight |
1048.6 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C48H70ClN9O15/c1-27-13-12-14-34(70-8)48(68)21-33(71-46(67)56-48)28(2)44-47(4,73-44)35(20-42(65)58(6)31-18-30(17-27)19-32(69-7)43(31)49)72-45(66)29(3)57(5)41(64)15-10-9-11-16-51-37(60)23-53-39(62)25-55-40(63)26-54-38(61)24-52-36(59)22-50/h12-14,18-19,28-29,33-35,44,68H,9-11,15-17,20-26,50H2,1-8H3,(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,63)(H,56,67)/b14-12+,27-13+/t28-,29+,33+,34-,35+,44+,47+,48+/m1/s1 |
InChI Key |
KXRRQJLOPBCWJS-FXNONQMISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


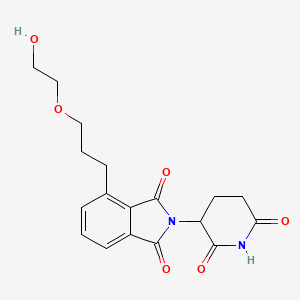

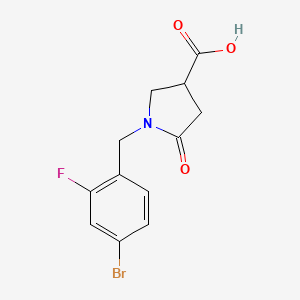
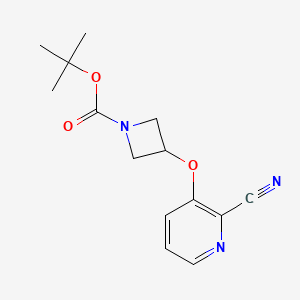
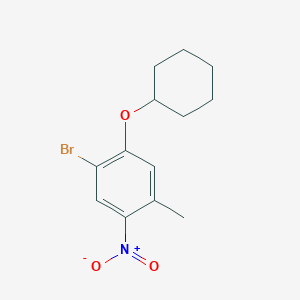
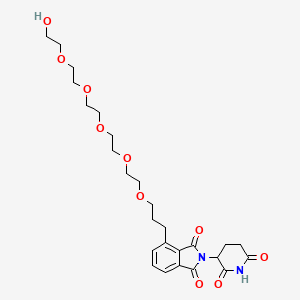
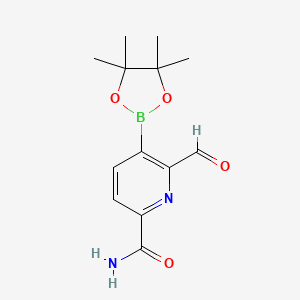

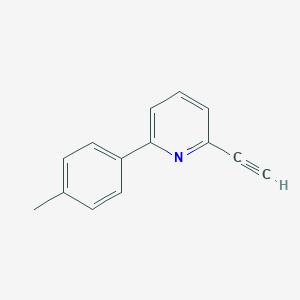
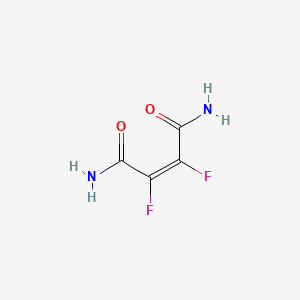
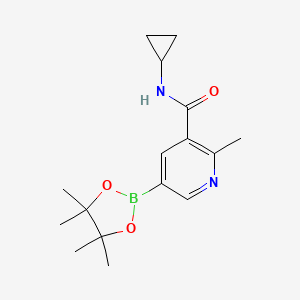
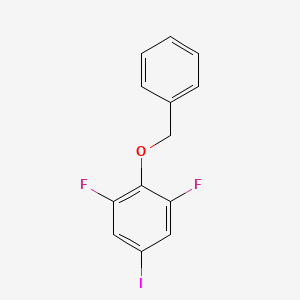
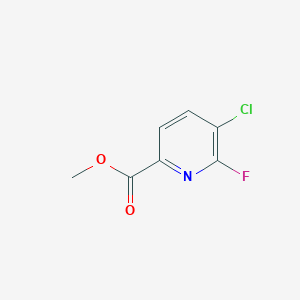
![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)
